molecular formula C13H11FN2O B1286043 3-amino-N-(4-fluorophenyl)benzamide CAS No. 251446-38-5

3-amino-N-(4-fluorophenyl)benzamide

Cat. No.: B1286043
CAS No.: 251446-38-5
M. Wt: 230.24 g/mol
InChI Key: UQDXYYVYLAFUPG-UHFFFAOYSA-N
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Description

3-amino-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol It is characterized by the presence of an amino group, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-fluorophenyl)benzamide typically involves the condensation of 4-fluoroaniline with 3-aminobenzoic acid or its derivatives. One common method involves the use of benzoyl chloride as an acylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow processes. This approach allows for better control over reaction conditions, higher yields, and reduced production costs . The use of acylation reagents such as benzoyl chloride, benzoic acid, and benzoic anhydride is common in these processes .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while reduction can produce primary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4-fluorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a fluorophenyl group, and a benzamide moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDXYYVYLAFUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586126
Record name 3-Amino-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251446-38-5
Record name 3-Amino-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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